CB-5083 is a first-in-class, highly potent, and orally bioavailable ATP-competitive inhibitor of the p97 (VCP) AAA ATPase, specifically targeting the D2 domain [1]. Unlike earlier generation inhibitors, CB-5083 was optimized for robust pharmacokinetic properties, making it a critical procurement choice for both advanced cellular assays and in vivo xenograft models of oncology [2]. By inducing an irresolvable unfolded protein response (UPR) and disrupting the ubiquitin-proteasome system (UPS), it serves as a definitive baseline material for researchers investigating protein homeostasis and endoplasmic reticulum-associated degradation (ERAD) pathways [1].
Substituting CB-5083 with older ATP-competitive inhibitors (such as DBeQ) or potent allosteric inhibitors (such as NMS-873) compromises experimental integrity depending on the assay phase [1]. DBeQ lacks the nanomolar potency and metabolic stability required for rigorous in vivo studies, often demanding micromolar dosing that increases off-target risks[2]. Conversely, while NMS-873 is highly potent, it binds to the D1-D2 linker rather than the ATP site and suffers from poor aqueous solubility and rapid microsomal clearance, rendering it unsuitable for oral dosing in murine models [1]. Procurement of CB-5083 is therefore strictly necessary when researchers require a D2-selective, ATP-competitive mechanism combined with proven systemic exposure for translating in vitro findings to in vivo efficacy[2].
CB-5083 demonstrates profound optimization over its predecessor DBeQ in direct target engagement. In biochemical ATPase assays, CB-5083 selectively inhibits the p97 D2 domain with an IC50 of approximately 11-15 nM, whereas DBeQ requires a concentration of 1.5 µM to achieve similar inhibition [1]. This ~100-fold increase in potency allows researchers to utilize significantly lower concentrations in cellular assays, mitigating the risk of off-target toxicity that plagues first-generation inhibitors .
| Evidence Dimension | p97 ATPase Inhibition (IC50) |
| Target Compound Data | 11-15 nM |
| Comparator Or Baseline | DBeQ (1.5 µM) |
| Quantified Difference | ~100-fold higher potency for CB-5083 |
| Conditions | In vitro NADH-based coupled kinetic ATPase assay |
Procuring CB-5083 allows for nanomolar dosing in cellular assays, ensuring cleaner target validation without the confounding off-target effects associated with micromolar DBeQ dosing.
For translational studies, CB-5083 provides critical pharmacokinetic advantages over the allosteric benchmark NMS-873. CB-5083 exhibits an oral bioavailability of 41% and a mouse liver microsome half-life (T1/2) of 102 minutes [1]. In stark contrast, NMS-873 suffers from poor aqueous solubility and rapid metabolic clearance, with a mouse microsomal T1/2 of merely 9 minutes [1]. This robust metabolic stability enables CB-5083 to be dosed orally in murine tumor xenograft models, a workflow where NMS-873 routinely fails[2].
| Evidence Dimension | Mouse Liver Microsome Stability (T1/2) |
| Target Compound Data | 102 minutes (with 41% oral bioavailability) |
| Comparator Or Baseline | NMS-873 (~9 minutes) |
| Quantified Difference | >11-fold longer microsomal half-life for CB-5083 |
| Conditions | In vitro mouse liver microsome assay and in vivo PK profiling |
CB-5083 is the mandatory selection for researchers transitioning from in vitro p97 inhibition to in vivo oral efficacy models.
CB-5083 is strictly ATP-competitive, making it an essential tool for defining resistance mechanisms when compared to allosteric inhibitors. Against the p97 double mutant D649A/T688A, the IC50 of CB-5083 increases by over 400-fold relative to wild-type p97 [1]. Meanwhile, the allosteric inhibitor NMS-873, which binds at the D1-D2 linker, experiences only a 5-fold increase in IC50 against the same mutant [1]. This stark differential response confirms CB-5083's precise binding modality and utility in mutational screening [2].
| Evidence Dimension | IC50 shift against D649A/T688A p97 mutant |
| Target Compound Data | >400-fold increase in IC50 |
| Comparator Or Baseline | NMS-873 (~5-fold increase in IC50) |
| Quantified Difference | 80-fold greater sensitivity to D2 ATP-site mutations for CB-5083 |
| Conditions | Biochemical ATPase assay using wild-type vs. mutant p97 |
Procuring both CB-5083 and NMS-873 allows researchers to build robust resistance panels to differentiate between ATP-site and allosteric-site dependencies in cancer cell lines.
Due to its 41% oral bioavailability and extended microsomal half-life, CB-5083 is the premier choice for evaluating p97 inhibition in murine solid tumor and hematological xenograft models, replacing rapidly cleared alternatives like NMS-873 [1].
With its nanomolar potency (IC50 ~11 nM), CB-5083 is the standard ATP-competitive probe for inducing an unfolded protein response (UPR) and accumulating poly-ubiquitinated proteins in cellular assays, allowing for cleaner data than the micromolar-dosed DBeQ[2].
CB-5083 is utilized alongside allosteric inhibitors (e.g., NMS-873) to profile cancer cell line resistance. Its extreme sensitivity to D2 domain ATP-site mutations (e.g., D649A/T688A) makes it the ideal baseline compound for identifying target-site modifications [3].